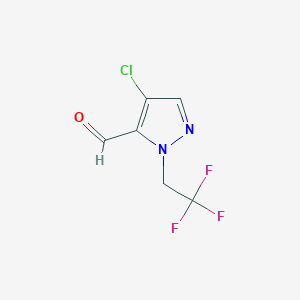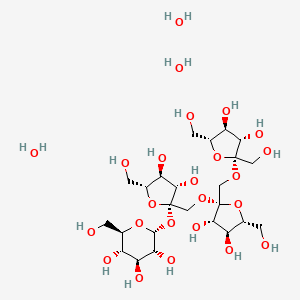
4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would be based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The compound would have chloro, methyl, nitro, and sulfonate functional groups attached to the benzene ring at the 4, 3 and 5, 2, and 1 positions respectively .Aplicaciones Científicas De Investigación
Oxidation-Reduction Reactions
The compound has been studied in the context of oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid. For example, 2-Chloro-1,3-dimethylbenzene reacts with 1,4-dinitrobenzene to yield tris(4-chloro-3,5-dimethylphenyl)methanol. These reactions showcase the compound's role in facilitating hydride transfer and subsequent series of benzylations, highlighting its potential in synthesizing triarylmethyl cations (R. Austin & J. Ridd, 1994).
Vicarious Nucleophilic Substitution
The compound has been involved in studies on vicarious nucleophilic substitution of hydrogen in nitroarenes with chloromethylphenyl sulfone, showing specificity towards the ortho position to the nitro group. This reaction provides an efficient method for synthesizing disubstituted nitrobenzene derivatives, demonstrating the compound's utility in creating structurally diverse aromatic compounds (M. Mąkosza, T. Glinka, & A. Kinowski, 1984).
Synthesis of Sulfonamide Derivatives
Research has also focused on synthesizing sulfonamide derivatives using compounds bearing the sulfonamide fragment. These derivatives have shown significant in vitro anti-cancer activity, underlining the compound's importance in medicinal chemistry and drug discovery (A. Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibitors
Another application involves the synthesis of novel [1,4]oxazepine-based primary sulfonamides from 4-Chloro-3-nitrobenzenesulfonamide reacting with bis-electrophilic phenols. These compounds exhibited strong inhibition of human carbonic anhydrases, illustrating the compound's utility in developing new therapeutic agents (A. Sapegin et al., 2018).
Luminescent Probes and Selective Adsorption of Dyes
The compound has been utilized in the post-synthetic cation exchange in metal-organic frameworks for luminescent probes and selective adsorption of dyes, showcasing its versatility in materials science and sensor technology (M. Guo et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of. Without specific Safety Data Sheet (SDS) information, it’s difficult to provide a detailed safety and hazard analysis .
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-7-11(8-10(2)14(9)15)21-22(19,20)13-6-4-3-5-12(13)16(17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMAYMYHRYCDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2608723.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608730.png)

![2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)
![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)
